1-((1R,3S,6R)-6-Methyl-7-oxabicyclo[4.1.0]heptan-3-yl)ethanone
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Overview
Description
1-((1R,3S,6R)-6-Methyl-7-oxabicyclo[410]heptan-3-yl)ethanone is a bicyclic compound with a unique structure that includes an oxirane ring fused to a cyclohexane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-((1R,3S,6R)-6-Methyl-7-oxabicyclo[4.1.0]heptan-3-yl)ethanone typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of the oxirane ring, which can be achieved through the epoxidation of an appropriate alkene.
Cyclization: The oxirane ring is then fused to a cyclohexane ring through a cyclization reaction. This step often requires the use of a strong base and a suitable solvent to facilitate the ring closure.
Functionalization: The final step involves the introduction of the ethanone group at the desired position on the bicyclic structure. This can be achieved through various functionalization reactions, such as Friedel-Crafts acylation.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the synthetic routes mentioned above, with a focus on scalability, cost-effectiveness, and environmental sustainability. Common industrial methods include continuous flow synthesis and the use of catalytic processes to improve yield and reduce waste.
Chemical Reactions Analysis
Types of Reactions
1-((1R,3S,6R)-6-Methyl-7-oxabicyclo[4.1.0]heptan-3-yl)ethanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ethanone group to an alcohol.
Substitution: The oxirane ring can undergo nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to open the oxirane ring and form new products.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can lead to a variety of derivatives with different functional groups.
Scientific Research Applications
1-((1R,3S,6R)-6-Methyl-7-oxabicyclo[4.1.0]heptan-3-yl)ethanone has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound can be used in the study of enzyme-catalyzed reactions and as a probe to investigate biological pathways.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 1-((1R,3S,6R)-6-Methyl-7-oxabicyclo[4.1.0]heptan-3-yl)ethanone involves its interaction with specific molecular targets. The oxirane ring can act as an electrophile, reacting with nucleophiles in biological systems. This interaction can lead to the inhibition or activation of enzymes, modulation of receptor activity, or alteration of cellular pathways.
Comparison with Similar Compounds
Similar Compounds
- **1-((1R,3S,6R)-6-Methyl-7-oxabicyclo[4.1.0]heptan-3-yl)methanol
- **1-((1R,3S,6R)-6-Methyl-7-oxabicyclo[4.1.0]heptan-3-yl)amine
- **1-((1R,3S,6R)-6-Methyl-7-oxabicyclo[4.1.0]heptan-3-yl)thiol
Uniqueness
1-((1R,3S,6R)-6-Methyl-7-oxabicyclo[4.1.0]heptan-3-yl)ethanone is unique due to its specific bicyclic structure and the presence of both an oxirane ring and an ethanone group. This combination of features allows it to participate in a wide range of chemical reactions and makes it a versatile compound for various applications in research and industry.
Properties
IUPAC Name |
1-[(1R,3S,6R)-6-methyl-7-oxabicyclo[4.1.0]heptan-3-yl]ethanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14O2/c1-6(10)7-3-4-9(2)8(5-7)11-9/h7-8H,3-5H2,1-2H3/t7-,8+,9+/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VPQYGKRHSKLXJB-DJLDLDEBSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1CCC2(C(C1)O2)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)[C@H]1CC[C@@]2([C@@H](C1)O2)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40743282 |
Source
|
Record name | 1-[(1R,3S,6R)-6-Methyl-7-oxabicyclo[4.1.0]heptan-3-yl]ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40743282 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.21 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
111613-37-7 |
Source
|
Record name | 1-[(1R,3S,6R)-6-Methyl-7-oxabicyclo[4.1.0]heptan-3-yl]ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40743282 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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